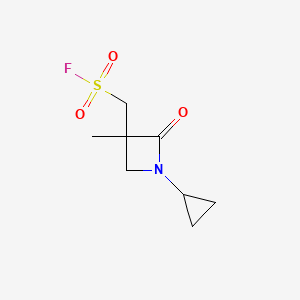![molecular formula C19H16N4OS B2899823 6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-77-3](/img/structure/B2899823.png)
6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods, including the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The chemical reactions involving triazoles are diverse and depend on the specific structure of the compound. Generally, triazoles can undergo reactions such as alkylation, acylation, and various types of cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on their specific structure. Generally, they are stable compounds and many of them are commercially available .Mecanismo De Acción
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds due to the presence of nitrogen atoms in their structure . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
The pharmacokinetic properties of triazole derivatives have been studied and summarized in silico .
Result of Action
Some triazole containing thiadiazine derivatives have shown antioxidant activity, blood glucose lowering activity, and moderate anticancer activity .
Action Environment
The design and synthesis of triazole derivatives for their antimicrobial, antioxidant, and antiviral potential have been studied .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its unique structure and pharmacological properties, which make it an attractive target for drug design and material science applications. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. In medicinal chemistry, it could be further studied as a potential anticancer agent and treatment for neurodegenerative diseases. In drug discovery, it could be used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, it could be further investigated for its potential applications in organic electronics and optoelectronics. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its solubility and stability for use in lab experiments.
Métodos De Síntesis
The synthesis of 6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves a multistep process that starts with the reaction of 4-methoxyphenyl hydrazine with ethyl cyanoacetate to form 4-methoxyphenyl hydrazonoacetonitrile. The resulting compound is then reacted with 2-aminopyridine to form the triazolopyridazine core. Finally, the benzyl sulfide is added to the reaction mixture to obtain the desired product.
Aplicaciones Científicas De Investigación
6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, it has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta protein.
In drug discovery, this compound has been studied as a potential scaffold for the development of new drugs. Its unique structure and pharmacological properties make it an attractive target for drug design.
In material science, this compound has been investigated for its potential applications in organic electronics and optoelectronics. Its high electron mobility and good solubility make it a promising candidate for the development of organic semiconductors.
Safety and Hazards
Propiedades
IUPAC Name |
6-benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-16-9-7-15(8-10-16)19-21-20-17-11-12-18(22-23(17)19)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZQZWAPNRTPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
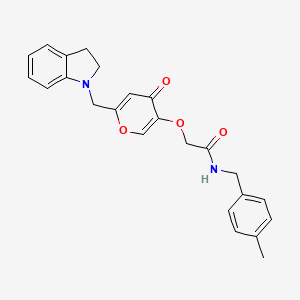

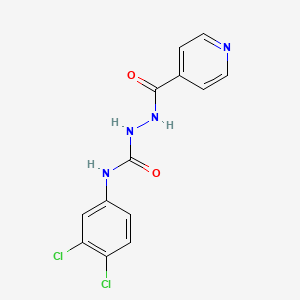
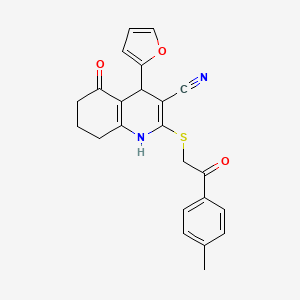

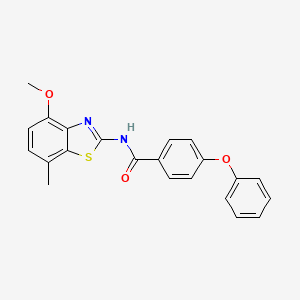

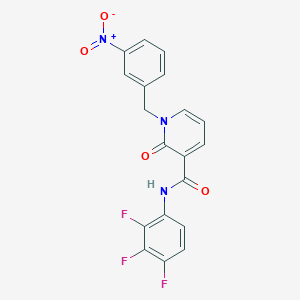
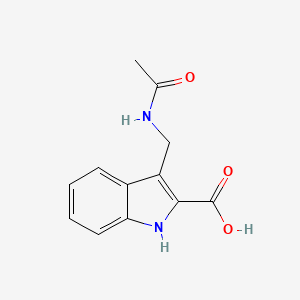
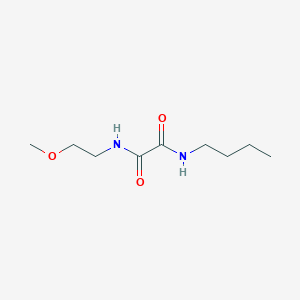

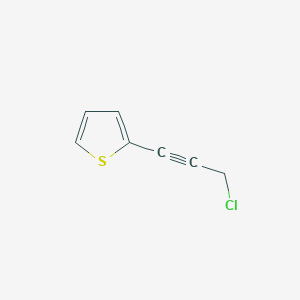
![1-(3,4-Dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2899760.png)
